![molecular formula C9H20O2Si B15070339 [Dimethyl(propan-2-yl)silyl] butanoate CAS No. 959056-27-0](/img/structure/B15070339.png)
[Dimethyl(propan-2-yl)silyl] butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyldimethylsilyl butyrate is an organosilicon compound that features a butyrate ester linked to an isopropyldimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopropyldimethylsilyl butyrate typically involves the reaction of butyric acid with isopropyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ester, which is then converted to the final product under mild conditions.
Industrial Production Methods
Industrial production of isopropyldimethylsilyl butyrate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyldimethylsilyl butyrate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products Formed
Oxidation: Butyric acid derivatives.
Reduction: Butanol derivatives.
Substitution: Various substituted silyl ethers depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Isopropyldimethylsilyl butyrate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of isopropyldimethylsilyl butyrate involves its interaction with various molecular targets and pathways:
Protecting Group: Acts by temporarily masking reactive hydroxyl groups, preventing unwanted side reactions during synthesis.
Enzyme Interaction: Can be hydrolyzed by esterases, releasing the active butyrate moiety.
Drug Delivery: Modifies the pharmacokinetics of drugs by altering their solubility and stability.
Comparación Con Compuestos Similares
Isopropyldimethylsilyl butyrate can be compared with other silyl esters such as:
- Trimethylsilyl butyrate
- Triethylsilyl butyrate
- Tert-butyldimethylsilyl butyrate
Uniqueness
- Stability : Isopropyldimethylsilyl butyrate offers a balance between stability and ease of removal, making it a versatile protecting group.
- Reactivity : Its reactivity can be fine-tuned by modifying the silyl group, providing flexibility in synthetic applications.
Conclusion
Isopropyldimethylsilyl butyrate is a valuable compound in various fields of research and industry. Its unique properties and versatile applications make it an important tool in organic synthesis, materials science, and beyond.
Propiedades
Número CAS |
959056-27-0 |
|---|---|
Fórmula molecular |
C9H20O2Si |
Peso molecular |
188.34 g/mol |
Nombre IUPAC |
[dimethyl(propan-2-yl)silyl] butanoate |
InChI |
InChI=1S/C9H20O2Si/c1-6-7-9(10)11-12(4,5)8(2)3/h8H,6-7H2,1-5H3 |
Clave InChI |
MGZJOIZVWLPGND-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)O[Si](C)(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


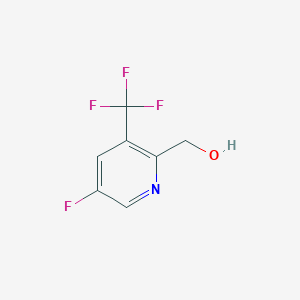
![1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)-](/img/structure/B15070261.png)
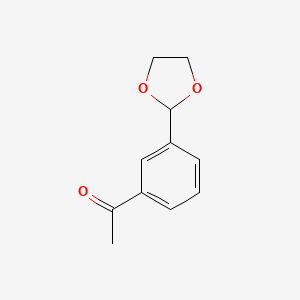
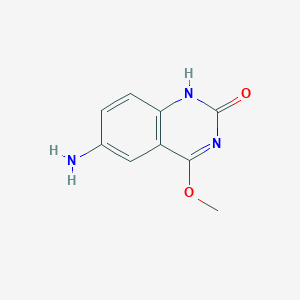
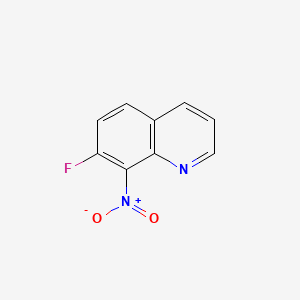
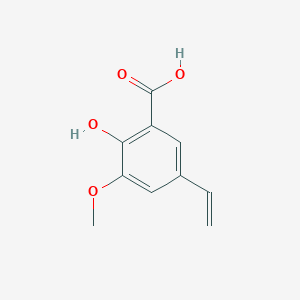
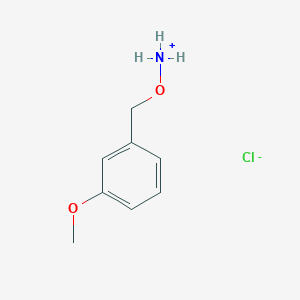
![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone](/img/structure/B15070303.png)
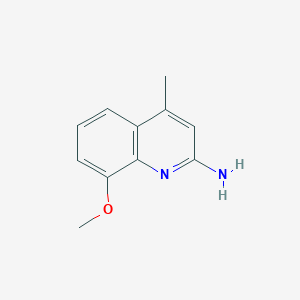
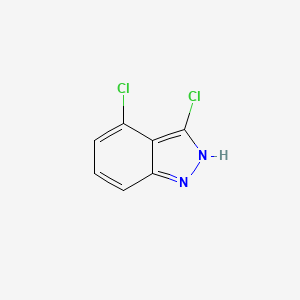
![2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15070316.png)
![2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15070317.png)


